Mal-amido-PEG5-C2-NHS ester

Description

Heterobifunctional crosslinkers are reagents engineered to covalently bridge two distinct biomolecules, such as proteins or peptides, with high specificity. creative-biolabs.comsemanticscholar.org Unlike homobifunctional linkers that possess identical reactive groups, heterobifunctional linkers feature two different reactive moieties. creative-biolabs.comthermofisher.com This design is central to creating complex and functional biomolecular conjugates for research and therapeutic applications. nih.gov The general structure of these linkers consists of two distinct reactive ends, X and Y, separated by a spacer arm, which in this case is a polyethylene (B3416737) glycol (PEG) chain. cd-bioparticles.net

The process of covalently attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone strategy in biomedical and pharmaceutical sciences. tstu.runih.gov PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) glycol units. nih.govfrontiersin.orgfrontiersin.org The conjugation of PEG to therapeutic agents or nanoparticles confers several significant advantages. frontiersin.org

PEGylation enhances the solubility and stability of molecules, particularly those that are hydrophobic. nih.govpurepeg.com It can reduce the immunogenicity of therapeutic proteins, shielding antigenic sites and lowering the risk of an immune response. nih.govfrontiersin.org A crucial benefit of PEGylation is the prolongation of a molecule's circulation time in the bloodstream. nih.govrsc.org The hydrophilic PEG chain creates a "stealth" effect, helping the conjugated molecule to evade clearance by the mononuclear phagocyte system. rsc.org This extended half-life often allows for a reduced dosing frequency. nih.gov Furthermore, the PEG linker protects the attached molecule from enzymatic degradation. nih.govpurepeg.com These combined properties have made PEGylation a vital tool for improving the pharmacokinetic profiles of drugs, with numerous PEGylated therapeutics approved for clinical use. nih.govrsc.org

The architecture of a heterobifunctional crosslinker is intentionally designed to allow for controlled and specific conjugation reactions. creative-biolabs.com These linkers possess two different reactive groups at either end of a spacer arm, a design that enables sequential, multi-step conjugation procedures. creative-biolabs.comthermofisher.com This approach is a primary advantage over homobifunctional linkers, as it minimizes the formation of undesirable side-products from self-conjugation or polymerization. creative-biolabs.com

The key components of a heterobifunctional crosslinker are:

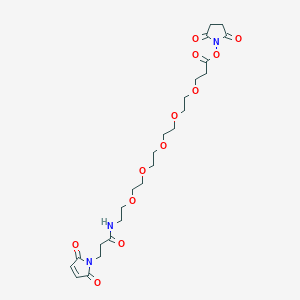

Two Distinct Reactive Groups: Each end of the linker is capped with a functional group that targets a different chemical moiety on a biomolecule. cd-bioparticles.netpurepeg.com For Mal-amido-PEG5-C2-NHS ester, these are a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. broadpharm.com

A Spacer Arm: This component connects the two reactive ends. creative-biolabs.com The length and chemical nature of the spacer arm, such as the PEG5 chain in this compound, are critical. purepeg.com It determines the distance between the two conjugated molecules and can be tailored to enhance properties like water solubility and reduce steric hindrance. creative-biolabs.compurepeg.com

This design allows a researcher to first react one end of the linker with a specific functional group on the first molecule, purify the intermediate, and then introduce the second molecule to react with the other end of the linker. thermofisher.comwindows.net This ensures a high degree of precision in forming the final conjugate, which is critical for applications like constructing antibody-drug conjugates (ADCs) or attaching molecules to surfaces. creative-biolabs.compurepeg.com

The utility of this compound is derived from the specific and well-characterized reactivity of its terminal groups. broadpharm.comwindows.net

N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that specifically targets primary amines (-NH₂), such as the side chain of lysine (B10760008) residues found in proteins. windows.netthermofisher.com The reaction proceeds efficiently in a pH range of 7.2 to 9, forming a stable and covalent amide bond. windows.netthermofisher.com A primary competing reaction for the NHS ester in aqueous solutions is hydrolysis, where the ester reacts with water instead of the target amine. windows.net The rate of this hydrolysis increases with pH, which can lower the efficiency of the conjugation reaction. windows.netthermofisher.com Due to this instability, the NHS ester reaction is often performed as the first step in a two-step conjugation protocol. thermofisher.comwindows.net

Maleimide: The maleimide group is reactive toward sulfhydryl groups (-SH), also known as thiols, which are present on cysteine residues within proteins and peptides. broadpharm.comwindows.net This reaction occurs optimally at a pH between 6.5 and 7.5, resulting in the formation of a stable thioether bond. windows.net The maleimide group is generally more stable in aqueous buffers than the NHS ester. windows.net However, at pH values above 7.5, the maleimide ring can undergo hydrolysis, which reduces its specificity for sulfhydryl groups. windows.net

Typically, a bioconjugation strategy using a Maleimide-PEG-NHS ester linker involves first reacting the more labile NHS ester with an amine-containing molecule, followed by the removal of the excess linker, and then adding the sulfhydryl-containing molecule to react with the maleimide group. windows.net

Data Tables

The following tables provide summarized data for the chemical properties and reactivity of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1315355-92-0 | broadpharm.comsigmaaldrich.comglpbio.com |

| Molecular Formula | C₂₄H₃₅N₃O₁₂ | broadpharm.comsigmaaldrich.commedchemexpress.com |

| Molecular Weight | 557.55 g/mol | sigmaaldrich.comglpbio.commedchemexpress.com |

| IUPAC Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}propanamide | sigmaaldrich.com |

Table 2: Reactivity Profile of Functional Groups

| Reactive Group | Target Functional Group | Resulting Covalent Bond | Optimal pH Range | Source(s) |

|---|---|---|---|---|

| Maleimide | Sulfhydryl (-SH) | Thioether | 6.5 - 7.5 | windows.netiris-biotech.de |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.2 - 9.0 | windows.netthermofisher.com |

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O12/c28-19(5-8-26-20(29)1-2-21(26)30)25-7-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-6-24(33)39-27-22(31)3-4-23(27)32/h1-2H,3-18H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUSUMKXBREGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Methodological Research in Bioconjugation with Mal Amido Peg5 C2 Nhs Ester

Amine-Reactive Conjugation via the N-Hydroxysuccinimide Ester Moiety

The N-hydroxysuccinimide ester is a highly reactive functional group widely employed for the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comnih.gov This reactivity is central to the utility of Mal-amido-PEG5-C2-NHS ester in modifying protein structures.

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The conjugation of the NHS ester moiety with a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. thermofisher.com The reaction is initiated by the nucleophilic attack of the unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group. thermofisher.com

Kinetic and Thermodynamic Parameters Influencing Reaction Efficiency

The efficiency of the amine-reactive conjugation is governed by a delicate balance of kinetic and thermodynamic factors. The primary competing reaction is the hydrolysis of the NHS ester, which also yields an unreactive carboxylate. thermofisher.com The rates of both aminolysis and hydrolysis are significantly influenced by pH. thermofisher.comlumiprobe.com

The reaction with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. windows.netthermofisher.com In this range, a sufficient concentration of the deprotonated, nucleophilic form of the primary amine is present to facilitate the reaction. nih.gov As the pH increases, the rate of hydrolysis of the NHS ester also increases, which can significantly reduce the conjugation yield. thermofisher.comlumiprobe.com For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6. thermofisher.com

Temperature and the concentration of reactants also play crucial roles. While higher temperatures can increase the reaction rate, they can also accelerate the rate of hydrolysis. Therefore, reactions are often carried out at room temperature or 4°C to minimize this competing reaction. windows.net A molar excess of the NHS ester is frequently used to drive the reaction towards the desired conjugate, compensating for any hydrolytic loss. windows.net

| Parameter | Effect on Amine Conjugation | Rationale |

|---|---|---|

| pH | Optimal range is typically 7.2-8.5. windows.netthermofisher.com Lower pH leads to protonation of the amine, reducing its nucleophilicity. lumiprobe.com Higher pH increases the rate of NHS ester hydrolysis, a competing reaction. thermofisher.com | Balances the need for a deprotonated, nucleophilic amine with the stability of the NHS ester. nih.gov |

| Temperature | Reactions are often performed at room temperature or 4°C. windows.net | Lower temperatures slow the rate of hydrolysis of the NHS ester, which is a significant competing reaction. windows.net |

| Reactant Concentration | A molar excess of the NHS ester is often used. windows.net | Drives the reaction equilibrium towards the formation of the desired amide bond and compensates for hydrolytic loss of the NHS ester. |

| Buffer Composition | Amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) are recommended. thermofisher.com | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester. thermofisher.com |

Strategies for Enhancing Site-Selectivity in Amine Conjugations

Achieving site-selective modification of lysine residues is a significant challenge due to their high abundance and solvent accessibility on protein surfaces. nih.govucl.ac.uk However, several strategies have been developed to enhance selectivity.

One approach is kinetically controlled labeling , where conjugation is performed under conditions that favor the modification of the most reactive lysine residue. nih.gov This often involves using a limited molar excess of the NHS ester and carefully controlling reaction time and temperature. nih.gov The reactivity of a particular lysine residue is influenced by its local microenvironment, including its pKa. Lysine residues with a lower pKa will have a higher proportion of the more reactive, unprotonated form at a given pH, making them more susceptible to modification. acs.org The presence of nearby residues, such as histidine and aspartic acid, can also influence the reactivity of a lysine residue. nih.gov

Another strategy involves exploiting the protein's three-dimensional structure . Lysine residues located in regions of high flexibility or accessibility may react more readily. Proximity-induced reactivity can also be leveraged, where a binding motif is used to direct the reactive moiety to a specific site. ucl.ac.uk

Thiol-Reactive Conjugation via the Maleimide (B117702) Moiety

The maleimide group is a highly efficient electrophile that reacts specifically with sulfhydryl groups, such as those found in cysteine residues. vectorlabs.com This reaction is a cornerstone of bioconjugation due to its high selectivity and rapid kinetics under mild conditions. nih.gov

Michael Addition Mechanism with Sulfhydryl Groups

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. vectorlabs.com The nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond. This leads to the formation of a stable, covalent thioether bond. acs.org The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. windows.netvectorlabs.com At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.com

Environmental Factors Affecting Maleimide Reactivity and Stability

The reactivity and stability of the maleimide moiety and the resulting thioether linkage are influenced by several environmental factors.

pH is a critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. windows.netvectorlabs.com Above pH 7.5, the maleimide group can undergo a competing reaction with primary amines. vectorlabs.com Furthermore, the maleimide ring is susceptible to hydrolysis, particularly at alkaline pH, which results in a ring-opened, non-reactive maleamic acid. researchgate.net

The stability of the formed thiosuccinimide adduct can also be a concern. It is susceptible to a retro-Michael reaction , where the thioether bond can reverse, particularly in the presence of other thiols. ucl.ac.uknih.gov This can lead to the exchange of the conjugated molecule with other thiol-containing species, such as glutathione, in a biological environment. nih.gov Hydrolysis of the succinimide (B58015) ring in the conjugate, however, can stabilize the linkage and prevent the retro-Michael reaction. prolynxinc.comnih.gov This hydrolysis is accelerated by electron-withdrawing groups on the N-substituent of the maleimide. prolynxinc.comnih.gov

Temperature can also affect the stability of the maleimide-thiol adduct. While the initial conjugation is rapid at room temperature, prolonged exposure to higher temperatures can promote the retro-Michael reaction. nih.gov

| Factor | Effect on Maleimide Conjugation and Stability | Mechanism/Rationale |

|---|---|---|

| pH | Optimal reaction pH is 6.5-7.5. windows.netvectorlabs.com Above pH 7.5, reactivity with amines increases. vectorlabs.com Alkaline pH increases maleimide hydrolysis. researchgate.net | Balances the presence of the reactive thiolate anion with the stability of the maleimide ring and the selectivity for thiols over amines. |

| Exogenous Thiols (e.g., Glutathione) | Can lead to a retro-Michael reaction and thiol exchange, reversing the conjugation. nih.gov | The reversibility of the Michael addition allows for the displacement of the original thiol by other nucleophilic thiols present in the environment. |

| Temperature | Elevated temperatures can promote the retro-Michael reaction of the thiosuccinimide adduct. nih.gov | Provides the activation energy needed to overcome the barrier for the reverse reaction. |

| Hydrolysis of the Thiosuccinimide Adduct | Hydrolysis of the succinimide ring in the conjugate stabilizes the thioether linkage and prevents the retro-Michael reaction. prolynxinc.comnih.gov | The ring-opened product is no longer susceptible to the elimination reaction that initiates the retro-Michael process. |

Rational Design for Introducing Target Thiol Functionalities

The maleimide group of the this compound provides a highly specific reactive handle for conjugation to thiol-containing molecules, forming a stable thioether bond. windows.netaxispharm.com In the context of bioconjugation, the most precise and widely adopted method for introducing a target thiol functionality onto a protein or peptide is the site-specific incorporation of a cysteine residue. researchgate.net Cysteine is particularly well-suited for this role due to its relatively low abundance in the proteome and the potent nucleophilicity of its thiol side chain, which reacts efficiently with maleimides. acs.orgnih.gov

The introduction of cysteine residues is typically achieved through site-directed mutagenesis, a technique that allows for the precise substitution of a specific amino acid in the protein's sequence with a cysteine. acs.orgspringernature.com The success of this strategy hinges on a rational design process to select an appropriate site for mutation. The primary goal is to introduce a reactive thiol group without perturbing the protein's structure, stability, or biological function. acs.orgspringernature.com Key principles guiding this design include:

Solvent Accessibility: The engineered cysteine must be located on the surface of the protein, exposed to the solvent, to ensure it is accessible for conjugation with the sterically demanding this compound molecule. researchgate.net

Structural and Functional Integrity: The site of mutation should be distant from the protein's active site, binding interfaces, or regions critical for proper folding and tertiary structure. Framework regions of proteins, such as antibodies, are often targeted to minimize functional disruption. springernature.com

Minimizing Disulfide Bond Formation: The introduced cysteine should ideally be in a location where it is unlikely to form an unintended disulfide bond with other cysteine residues in the protein, which would render it unreactive to the maleimide group. This often requires careful analysis of the protein's three-dimensional structure.

A prominent example of this rational design approach is the development of antibody-drug conjugates (ADCs) using engineered cysteine technology, such as the THIOMAB™ platform. nih.gov In this method, specific amino acid residues in the constant (Fc) or fragment antigen-binding (Fab) regions of an antibody are replaced with cysteines. nih.gov These engineered sites provide a specific handle for conjugation, allowing for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). researchgate.netnih.gov Researchers have successfully identified numerous sites in antibody CH2 and CH3 regions for cysteine substitution that yield good expression, high conjugation efficiency, and selectivity. researchgate.netnih.gov

| Design Parameter | Objective | Method of Assessment | Rationale |

|---|---|---|---|

| Solvent Accessibility | Ensure the thiol group is exposed on the protein surface. | Analysis of protein crystal structure (PDB files); computational solvent-accessible surface area (SASA) calculation. | A buried thiol group will not be available to react with the maleimide linker. researchgate.net |

| Structural Integrity | Avoid disruption of protein folding, stability, and function. | Select sites in flexible loops or regions distant from the active/binding site; avoid core structural elements like beta-sheets or alpha-helices. | Mutation in a critical region can lead to protein misfolding, aggregation, or loss of biological activity. acs.orgspringernature.com |

| Local Chemical Environment | Ensure the thiol group is in a reactive state (deprotonated thiolate). | Analysis of pKa values of surrounding residues; avoid proximity to positively charged residues that can lower thiol reactivity. | The nucleophilicity of the thiol is pH-dependent and can be influenced by the local microenvironment. |

| Potential for Unwanted Reactions | Prevent the formation of unintended intra- or intermolecular disulfide bonds. | Structural analysis to identify proximity to other native or engineered cysteine residues. | Oxidation of the engineered thiol to a disulfide bond will cap the residue and prevent conjugation. acs.org |

Orthogonal and Sequential Bioconjugation Strategies

The this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that target distinct functional groups on biomolecules. windows.net This design enables orthogonal and sequential bioconjugation strategies. The N-hydroxysuccinimide (NHS) ester reacts chemoselectively with primary amines (e.g., the ε-amino group of lysine residues), while the maleimide group reacts specifically with sulfhydryl (thiol) groups (e.g., the side chain of cysteine). windows.netaxispharm.com The term "orthogonal" refers to the ability to perform these two reactions in the same pot under controlled conditions, where the amine-reactive NHS ester does not cross-react with thiols, and the thiol-reactive maleimide does not cross-react with amines. researchgate.net

This dual reactivity is commonly exploited in a two-step sequential strategy to create precisely defined bioconjugates, such as antibody-enzyme or hapten-carrier conjugates. windows.net This stepwise approach provides control over the orientation and stoichiometry of the final conjugate.

The general procedure is as follows:

Step 1: Amine-Reactive Conjugation: The first protein (Protein A), which is rich in surface-exposed primary amines (lysines), is reacted with a molar excess of this compound. The NHS ester acylates the amine groups to form stable amide bonds. thermofisher.com This reaction is typically carried out in a buffer at a pH of 7.2 to 8.5. thermofisher.com It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that becomes more rapid as the pH increases. windows.netthermofisher.com Therefore, the reaction is often performed efficiently within 30 minutes to 4 hours at room temperature or 4°C. thermofisher.com

Intermediate Purification: Following the first reaction, it is crucial to remove the excess, unreacted this compound. This is typically achieved through size-exclusion chromatography (desalting) or dialysis. windows.net This step prevents the second molecule from reacting with any remaining free linker in the subsequent step.

Step 2: Thiol-Reactive Conjugation: The purified, maleimide-activated Protein A is then introduced to the second molecule (Molecule B), which possesses a free sulfhydryl group (e.g., an engineered cysteine). The maleimide moiety on Protein A undergoes a Michael addition reaction with the thiol on Molecule B to form a stable thioether linkage. windows.net This reaction is most efficient and specific at a pH range of 6.5–7.5. windows.net At pH values above 7.5, the maleimide group can lose its specificity and exhibit some cross-reactivity with primary amines. vectorlabs.com

This sequential approach ensures that Protein A is first functionalized with the linker, and then this complex is used to specifically bind to Molecule B, resulting in a well-defined A-linker-B conjugate.

| Parameter | Step 1: NHS Ester Reaction | Step 2: Maleimide Reaction |

|---|---|---|

| Target Functional Group | Primary amines (-NH₂) on lysines | Sulfhydryl/Thiol (-SH) on cysteines |

| Optimal pH Range | 7.2 - 8.5 thermofisher.com | 6.5 - 7.5 windows.net |

| Resulting Bond | Amide bond | Thioether bond |

| Key Competing Reaction / Side Reaction | Hydrolysis of the NHS ester, which increases with pH. windows.netthermofisher.com | Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring at higher pH. vectorlabs.com |

| Typical Buffer Systems | Phosphate, Borate, HEPES, Carbonate-Bicarbonate thermofisher.com | Phosphate-buffered saline (PBS), HEPES nih.gov |

| Reaction Time | 0.5 - 4 hours thermofisher.com | 0.5 - 2 hours nih.gov |

Research Applications in Protein and Peptide Bioconjugation

General Strategies for Protein Modification via Lysine (B10760008) Residues

The modification of primary amines on protein surfaces is one of the most established and common methods for bioconjugation. mdpi.com Lysine, with its ε-amino side chain, is a primary target for this strategy due to its high abundance on the surfaces of proteins and its nucleophilic nature. mdpi.com

N-hydroxysuccinimide (NHS) esters are among the most popular and readily available reagents for acylating lysine residues. nih.gov The NHS ester moiety of a crosslinker like Mal-amido-PEG5-C2-NHS ester reacts with the primary amine of a lysine residue to form a stable amide bond. nih.govnih.gov This acylation reaction is typically performed in a pH range of 7 to 9. windows.net

A significant challenge with targeting lysine residues is the potential for creating a heterogeneous mixture of products. nih.gov A typical protein of about 50 kDa may contain dozens of lysine residues, and modification with an NHS ester can lead to conjugation at multiple sites. nih.gov This lack of site-specificity can be detrimental to the protein's structure and function. nih.gov While NHS esters are highly reactive towards primary amines, competing reactions can occur with other residues such as histidine, serine, and tyrosine, further contributing to product heterogeneity. Despite these challenges, the accessibility and reactivity of lysine make it a cornerstone of many protein modification strategies.

| Amino Acid Target | Reactive Group | Typical pKa | Common Reagent Class | Resulting Bond | Key Considerations |

|---|---|---|---|---|---|

| Lysine | ε-amino (-NH₂) | ~10.5 | NHS esters | Amide | High abundance can lead to heterogeneous products. nih.gov |

| Cysteine (reduced) | Sulfhydryl (-SH) | ~8.5 | Maleimides | Thioether | Low abundance allows for site-specific labeling. nih.gov |

| N-Terminus | α-amino (-NH₂) | ~6.0–8.0 | NHS esters, Aldehydes | Amide, Secondary Amine | Typically a single site per polypeptide chain. mdpi.comnih.govrsc.org |

Engineered Cysteine Conjugation for Site-Specific Protein Labeling

For applications requiring a high degree of homogeneity, site-specific conjugation is paramount. Cysteine residues are ideal targets for such precise modifications due to their relative rarity in proteins compared to lysine. nih.govacs.org Often, site-directed mutagenesis is employed to introduce a single cysteine residue at a specific, solvent-accessible location on the protein's surface, a process that can typically be done without disturbing the protein's function. nih.govresearchgate.net

The maleimide (B117702) moiety of this compound is specifically designed to react with the sulfhydryl (thiol) group of a cysteine residue. vectorlabs.com This reaction, a Michael addition, proceeds efficiently at a pH between 6.5 and 7.5 to form a stable covalent thioether bond. vectorlabs.comwindows.net The specificity of the maleimide-thiol reaction is a key advantage for achieving controlled, site-specific labeling. nih.govresearchgate.net

A critical prerequisite for this conjugation is ensuring the target cysteine's sulfhydryl group is in a reduced, reactive state. nih.gov Disulfide bridges within or between proteins can form, inactivating the cysteines. Therefore, proteins must be treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), prior to conjugation. It is essential to remove these reducing agents before introducing the maleimide-containing linker to prevent them from competing with the target thiol groups on the protein. nih.gov The labeling reaction should be performed promptly after the removal of the reducing agent to prevent reoxidation of the target thiols. nih.gov

N-Terminal Amine Conjugation Approaches for Peptides and Proteins

The α-amino group at the N-terminus of a protein or peptide presents another attractive target for site-specific modification, as there is generally only one such group per polypeptide chain. mdpi.comnih.gov A key distinction between the N-terminal α-amino group and the ε-amino group of lysine lies in their acidity. The pKa of the N-terminal ammonium group is typically in the range of 6.0–8.0, which is significantly lower than that of lysine's ε-ammonium group (~10.5). mdpi.comrsc.org

This difference in pKa can be exploited to achieve selective N-terminal modification. mdpi.comrsc.org At a physiological pH (around 7.0-7.4), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines, allowing for preferential reaction with electrophilic reagents like NHS esters. mdpi.comrsc.org By carefully controlling the reaction pH, the NHS ester of a linker like this compound can be directed to acylate the N-terminus with high selectivity over the more abundant lysine residues. unimi.it Other methods, such as reductive amination using aldehyde derivatives, have also been developed to achieve highly selective N-terminal functionalization. nih.govresearchgate.net

Analysis of Linker Impact on Conjugated Protein Structure and Function (Academic focus)

The polyethylene (B3416737) glycol (PEG) component of the linker plays a critical role that extends beyond simply connecting two molecules. PEGylation, the covalent attachment of PEG to proteins, is a widely used technique to improve the pharmacokinetic and pharmacological properties of biotherapeutics. frontiersin.orgresearchgate.net The PEG5 spacer in this compound, while short, contributes to these effects.

PEG is a water-soluble, flexible, and non-immunogenic polymer. chempep.com Its presence can significantly increase the hydrodynamic radius of a protein, which in turn can reduce its renal clearance and extend its circulation half-life. chempep.comresearchgate.net The PEG chain creates a hydration shell around the protein, which can enhance its solubility and stability, and shield it from recognition by the immune system and proteolytic enzymes. axispharm.combroadpharm.com

However, the impact of PEGylation on a protein's structure and function is not always predictable and can be protein-dependent. While many studies report that PEGylation does not significantly alter the secondary structure of a protein, it can potentially mask active sites or binding interfaces, leading to a decrease in biological activity. biopharminternational.com The effect on thermal stability is also variable; large-scale biophysical studies have shown that there is no universal trend, with some proteins showing increased stability, others decreased stability, and some no significant change after PEGylation. acs.orgresearchgate.net Therefore, a thorough biophysical characterization is essential to understand the specific consequences of conjugation for each unique protein.

| Biophysical Property | General Effect of PEGylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Pharmacokinetics | Increased circulation half-life | Increased hydrodynamic size reduces renal clearance. | chempep.comresearchgate.net |

| Immunogenicity | Reduced | Steric hindrance shields epitopes from immune recognition. | axispharm.combroadpharm.com |

| Solubility | Enhanced | PEG is highly hydrophilic and water-soluble. | axispharm.com |

| Proteolytic Stability | Increased | PEG shell sterically hinders access by proteases. | broadpharm.com |

| Thermal Stability | Variable (Increase, Decrease, or No Change) | Depends on the specific protein and conjugation site. | acs.orgresearchgate.net |

| Biological Activity | Potentially Reduced | PEG may mask the active site or binding interfaces. | biopharminternational.com |

Methodological Considerations for Conjugate Purification and Characterization

Following the conjugation reaction, the resulting mixture typically contains the desired protein conjugate, unreacted protein, unreacted linker, and hydrolyzed linker byproducts. A robust purification strategy is therefore critical to isolate the conjugate and ensure the quality of the final product. frontiersin.orgacs.org

Several chromatographic techniques are commonly employed for the purification of protein conjugates. researchgate.net

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic size. Since PEGylation increases the size of the protein, SEC is effective at separating the larger conjugate from the smaller, unconjugated protein. researchgate.net

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. The modification of charged residues, such as the conversion of a positively charged amine on lysine to a neutral amide, alters the protein's isoelectric point, enabling separation by IEX. researchgate.net

Once purified, the conjugate must be thoroughly characterized to confirm its identity, purity, and integrity. frontiersin.org A suite of analytical techniques is typically used:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of conjugation, as the conjugate will migrate slower than the unmodified protein, corresponding to an increase in molecular weight.

Mass Spectrometry (MS) is used to determine the precise molecular weight of the conjugate, which confirms the successful attachment of the linker and can be used to determine the drug-to-antibody ratio (DAR) in ADCs. frontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) , often coupled with MS, is used to assess purity and quantify the different species in the sample. frontiersin.org

Circular Dichroism (CD) Spectroscopy is a valuable tool for assessing the secondary structure of the protein. It can detect any significant conformational changes that may have occurred as a result of the conjugation process. acs.org

Innovations in Antibody Drug Conjugate Adc Linker Research

Design and Synthesis of Drug-Linker Payloads Utilizing Mal-amido-PEG5-C2-NHS Ester

The synthesis of a drug-linker payload is the initial step in constructing an ADC. With this compound, this process leverages the high reactivity of the NHS ester group towards primary amines. medchemexpress.commedchemexpress.com Cytotoxic payloads that contain a primary amine can be covalently attached to the linker through a stable amide bond.

The reaction is typically performed in an organic solvent under anhydrous conditions to prevent the hydrolysis of the highly reactive NHS ester. The primary amine of the drug molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. This reaction results in the formation of a stable drug-linker intermediate, which now possesses a reactive maleimide (B117702) group at the other end, ready for conjugation to the antibody. The PEG5 spacer inherent in the linker's structure improves the solubility of this drug-linker complex, which is particularly beneficial when working with hydrophobic cytotoxic agents. axispharm.combiochempeg.com

Key Reaction Steps:

Dissolution of the amine-containing cytotoxic payload and this compound in a suitable aprotic solvent.

Reaction, often at room temperature, to allow for the nucleophilic attack of the drug's amine on the linker's NHS ester.

Purification of the resulting drug-linker payload using methods such as chromatography to remove unreacted starting materials and byproducts.

The final product is a drug-linker construct poised for antibody conjugation, with the cytotoxic agent stably linked via an amide bond and a terminal maleimide group available for reaction with sulfhydryl groups. axispharm.com

Research into Homogeneous ADC Production Methodologies

The production of homogeneous ADCs is a primary goal in modern therapeutic development, as it leads to a well-defined product with predictable behavior. nih.gov Research has focused on developing robust methodologies that allow for precise control over the DAR and conjugation site, moving away from the heterogeneous mixtures produced by traditional lysine (B10760008) conjugation. nih.govresearchgate.net

The use of linkers like this compound is central to the most successful of these strategies: site-specific conjugation via engineered cysteines (e.g., THIOMAB™ technology). nih.gov This methodology has proven to be highly effective in generating ADCs with a uniform DAR (often DAR 2 or 4), which exhibit an improved therapeutic index compared to their heterogeneous counterparts. nih.govnih.gov

Ongoing research in this area focuses on several key aspects:

Optimization of Cysteine Placement: Studies explore various locations within the antibody structure (both Fab and Fc regions) to introduce cysteine residues. nih.govresearchgate.net The ideal site is one that is solvent-accessible for efficient conjugation without disrupting the antibody's structure, stability, or antigen-binding affinity. google.comresearchgate.net

Improving Conjugation Efficiency: Research aims to refine reaction conditions and linker chemistry to achieve near-quantitative conjugation to the engineered sites, simplifying downstream processing and manufacturing.

Expanding the Toolbox: While cysteine-maleimide chemistry is well-established, research continues into other orthogonal bio-conjugation reactions. nih.gov However, the maleimide group remains a gold standard due to its high specificity for thiols under mild, physiological conditions, making it highly compatible with antibody therapeutics.

By enabling the creation of uniform ADC populations, these advanced production methodologies allow for a more thorough understanding of the relationship between structure and activity, ultimately leading to the development of safer and more effective cancer therapies. nih.govresearchgate.net

Conjugation Research in Nucleic Acids and Oligonucleotides

Amine-Modified Oligonucleotide Labeling and Functionalization

The labeling and functionalization of oligonucleotides are critical for a myriad of applications, from fluorescent probes in molecular diagnostics to the attachment of moieties that enhance therapeutic efficacy. A common and effective strategy for achieving this is through the use of amine-modified oligonucleotides, which can be readily synthesized with a primary amine group at either the 5' or 3' terminus, or even internally. This primary amine serves as a reactive handle for conjugation with various molecules.

Mal-amido-PEG5-C2-NHS ester is particularly well-suited for this purpose due to its N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts efficiently and specifically with primary amines under mild basic conditions (typically pH 7.2-8.5) to form a stable and covalent amide bond. biosearchtech.com This reaction is highly chemoselective, meaning it does not interfere with the other functional groups present in the oligonucleotide, thereby preserving its biological activity.

The general reaction for labeling an amine-modified oligonucleotide with this compound is as follows:

The amine-modified oligonucleotide is dissolved in a suitable buffer, such as sodium bicarbonate or phosphate (B84403) buffer, to maintain the desired pH.

The this compound is dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and added to the oligonucleotide solution.

The reaction mixture is incubated at room temperature, allowing the NHS ester to react with the primary amine on the oligonucleotide.

The resulting conjugate, now featuring a maleimide (B117702) group at the end of the PEG linker, is then purified to remove any unreacted linker and byproducts.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units (PEG5) offers several advantages in this context. The PEG linker is hydrophilic, which helps to maintain the solubility of the oligonucleotide conjugate in aqueous environments. broadpharm.com Furthermore, the length of the PEG5 spacer provides spatial separation between the oligonucleotide and the newly introduced maleimide group, minimizing potential steric hindrance and preserving the hybridization properties of the oligonucleotide. This spatial separation is crucial when the maleimide group is intended for subsequent conjugation to another molecule.

Conjugation Strategies for Antisense Oligonucleotide Constructs

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules, thereby modulating gene expression. While ASOs hold great therapeutic promise, their delivery to target cells and tissues remains a significant challenge. One strategy to overcome this is to conjugate the ASO to a targeting moiety, such as a cell-penetrating peptide, an antibody fragment, or a small molecule ligand, that can facilitate cellular uptake. oligotherapeutics.orgnih.gov

This compound is an ideal linker for creating such ASO constructs due to its heterobifunctional nature. The NHS ester allows for the initial attachment of the linker to an amine-modified ASO, as described in the previous section. This reaction results in an ASO that is now functionalized with a terminal maleimide group.

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are commonly found in cysteine residues of peptides and proteins. This specific reactivity allows for the subsequent conjugation of the maleimide-functionalized ASO to a thiol-containing targeting moiety. The reaction between a maleimide and a thiol proceeds readily at neutral pH to form a stable thioether bond.

This two-step conjugation strategy, facilitated by this compound, provides a controlled and efficient method for producing well-defined ASO conjugates. The PEG5 spacer in the linker again plays a beneficial role by providing flexibility and reducing the potential for the targeting moiety to interfere with the hybridization of the ASO to its target mRNA.

Research Findings on Heterobifunctional Linkers in Oligonucleotide Conjugation

| Linker Type | Conjugation Chemistry | Key Advantages | Application Example |

| Maleimide-PEG-NHS | Amine-reactive NHS ester, Thiol-reactive maleimide | Controlled, sequential conjugation; PEG spacer enhances solubility and reduces steric hindrance | Conjugation of targeting peptides to antisense oligonucleotides |

| Azide-Alkyne (Click Chemistry) | Copper-catalyzed or strain-promoted cycloaddition | High efficiency and orthogonality | Attachment of fluorescent dyes or other labels |

| Aldehyde-Hydrazide | Formation of a hydrazone bond | Specific reaction under mild conditions | Immobilization of oligonucleotides on surfaces |

Development of Novel Oligonucleotide-Based Probes

Oligonucleotide-based probes are indispensable tools in molecular biology for the detection and quantification of specific nucleic acid sequences. The functionality of these probes is often dependent on the attachment of reporter molecules, such as fluorophores, and quencher molecules. The spatial arrangement of these molecules is critical for the probe's mechanism of action, as seen in popular probe designs like molecular beacons and TaqMan probes.

The heterobifunctional nature of this compound offers unique possibilities in the design of novel and sophisticated oligonucleotide probes. For instance, an amine-modified oligonucleotide can first be reacted with the NHS ester end of the linker. This results in an oligonucleotide with a terminal maleimide group. This maleimide group can then be used to attach a thiol-containing molecule, such as a fluorophore or a quencher that has been derivatized with a thiol group.

This approach allows for the site-specific placement of different functional molecules on the same oligonucleotide. For example, a fluorophore could be incorporated during oligonucleotide synthesis using a phosphoramidite, while a quencher is attached post-synthetically using the this compound linker. The defined length of the PEG5 spacer can be used to precisely control the distance between the fluorophore and the quencher, which is a key parameter in optimizing the performance of fluorescence-based probes.

Furthermore, the maleimide group can be used to attach the oligonucleotide probe to a solid support, such as a microarray surface or a magnetic bead, that has been functionalized with thiol groups. This immobilization is a crucial step in the development of various diagnostic assays.

Advanced Functionalization of Nanoparticles and Polymeric Biomaterials

Surface Chemistry for Nanoparticle Functionalization

The dual reactivity of Mal-amido-PEG5-C2-NHS ester provides a versatile platform for the surface modification of both polymeric and inorganic nanoparticles. The NHS ester readily reacts with primary amines, commonly found in proteins and peptides, to form stable amide bonds. Concurrently, the maleimide (B117702) group exhibits high specificity for thiol groups (sulfhydryls), enabling the covalent attachment of cysteine-containing peptides or other thiol-modified molecules. The integrated PEG5 spacer enhances the water solubility of the nanoparticles, reduces non-specific protein adsorption, and provides a flexible linker that minimizes steric hindrance, thereby preserving the bioactivity of the conjugated molecules.

Conjugation to Polymeric Nanoparticle Platforms

In the realm of drug delivery and diagnostics, the functionalization of polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA), is crucial for achieving targeted delivery and enhanced therapeutic efficacy. This compound facilitates the attachment of targeting ligands, such as antibodies or peptides, to the nanoparticle surface.

For instance, in a study focused on enhancing the targeting efficiency of PLGA nanoparticles, a similar maleimide-PEG linker was utilized to conjugate antibody fragments (Fab') to the nanoparticle surface. The maleimide groups on the PLGA-PEG-Maleimide nanoparticles reacted with the thiol groups present in the hinge region of the antibody fragments. This specific conjugation strategy demonstrated a significant improvement in targeting efficiency compared to non-targeted nanoparticles.

Table 1: Conjugation Efficiency of Antibody Fragments to PLGA-PEG-Maleimide Nanoparticles

| Initial Antibody Fragment Concentration (µg/mg of NPs) | Conjugated Antibody Fragment (µg/mg of NPs) | Conjugation Efficiency (%) |

|---|---|---|

| 10 | 2.64 ± 0.41 | 26.4 |

| 25 | 10.38 ± 0.39 | 41.5 |

| 50 | 23.59 ± 0.05 | 47.2 |

Data adapted from a study on antibody conjugation to PLGA-PEG-Maleimide nanoparticles, illustrating the impact of initial antibody concentration on conjugation efficiency. researchgate.netnsf.gov

Functionalization of Inorganic Nanostructures

The principles of surface functionalization using this compound extend to inorganic nanostructures like gold nanoparticles (AuNPs) and quantum dots (QDs). The strong affinity of thiol groups for gold surfaces allows for the initial coating of AuNPs with thiol-containing molecules that can then be further functionalized. Alternatively, the maleimide group of the linker can react with thiol-bearing ligands already present on the nanoparticle surface.

Integration into Hydrogel Systems for Research Applications

This compound plays a pivotal role in the engineering of hydrogels, particularly those based on polyethylene (B3416737) glycol (PEG), for applications in tissue engineering and 3D cell culture. The linker can be used to either crosslink the hydrogel network or to tether bioactive molecules within the hydrogel matrix, thereby creating a more biologically relevant microenvironment for cells.

Crosslinking Kinetics and Efficiency in PEG Hydrogel Formation

The formation of PEG hydrogels often involves the reaction between multi-arm PEG molecules functionalized with reactive groups. The thiol-maleimide reaction is a popular choice for hydrogel crosslinking due to its rapid kinetics and high specificity under physiological conditions. The rate of this Michael-type addition reaction can be influenced by factors such as pH and the concentration of reactants.

Studies on the kinetics of thiol-maleimide reactions in PEG hydrogel formation have shown that the gelation time can be tuned by altering the pH of the reaction buffer. A lower pH generally leads to a slower reaction, providing a longer working time for homogeneous mixing of cells and other components before gelation.

Table 2: Effect of pH on Gelation Time of Thiol-Maleimide PEG Hydrogels

| pH of Buffer | Approximate Gelation Time (seconds) |

|---|---|

| 7.4 | ~ 5 |

| 7.0 | ~ 20 |

| 6.5 | ~ 60 |

| 6.0 | ~ 180 |

Representative data illustrating the influence of pH on the gelation kinetics of PEG hydrogels crosslinked via the thiol-maleimide reaction. nih.govnih.govnih.gov

This tunability of crosslinking kinetics is crucial for applications that require in-situ hydrogel formation. The efficiency of the thiol-maleimide reaction ensures the formation of a well-defined and stable hydrogel network. nih.govnih.govnih.gov

Bioactive Hydrogel Engineering for Cellular Microenvironments

A key application of this compound in hydrogel engineering is the immobilization of bioactive molecules to create cellular microenvironments that can direct cell behavior. Cell adhesion peptides, such as those containing the arginine-glycine-aspartic acid (RGD) sequence, are often incorporated into hydrogels to promote cell attachment and spreading.

The NHS ester end of the linker can be used to react with amine groups on a pre-formed hydrogel backbone, thereby presenting the maleimide group for the subsequent attachment of a cysteine-containing RGD peptide. This approach allows for precise control over the density of adhesion ligands within the hydrogel. In a study investigating the effect of RGD concentration on cell behavior in PEG-based hydrogels, it was demonstrated that varying the amount of immobilized peptide significantly impacts cell viability and morphology.

Table 3: Influence of RGD Peptide Immobilization on Cell Viability in PEG Hydrogels

| Hydrogel Formulation | Cell Viability (%) after 3 days |

|---|---|

| PEG Hydrogel (No RGD) | ~ 40% |

| PEG Hydrogel + 1 mM RGD | ~ 85% |

| PEG Hydrogel + 2 mM RGD | ~ 95% |

Illustrative data showing the effect of RGD peptide concentration, immobilized via a maleimide-thiol linkage, on the viability of encapsulated cells. researchgate.net

This ability to create bioactive hydrogels with controlled properties is essential for developing advanced platforms for tissue regeneration and disease modeling. researchgate.net

Characterization of Biomolecule-Material Interface Properties

The successful functionalization of nanoparticles and biomaterials with this compound requires thorough characterization of the resulting biomolecule-material interface. A variety of surface-sensitive analytical techniques can be employed to confirm the covalent attachment of the linker and the subsequent immobilization of biomolecules.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the surface. After modification with this compound, the appearance of the N 1s peak in the XPS spectrum would confirm the presence of the maleimide and amide groups.

Atomic Force Microscopy (AFM) can be used to probe the topographical changes on a surface following functionalization. An increase in surface roughness or the appearance of distinct molecular features can indicate the successful immobilization of the linker and subsequent biomolecules.

Contact Angle Goniometry measures the hydrophilicity or hydrophobicity of a surface. The introduction of the hydrophilic PEG spacer from the this compound would be expected to decrease the water contact angle of a hydrophobic surface, providing indirect evidence of successful surface modification.

Table 4: Representative Surface Characterization Data Before and After Functionalization

| Characterization Technique | Parameter | Unmodified Surface | Surface Modified with this compound |

|---|---|---|---|

| XPS | Nitrogen Atomic Concentration (%) | 0 | > 2% |

| AFM | Surface Roughness (nm) | ~ 0.5 | ~ 1.5 |

| Contact Angle | Water Contact Angle (°) | ~ 80° | ~ 50° |

Hypothetical data illustrating the expected changes in surface properties upon successful modification with this compound.

These characterization techniques, among others, are essential for verifying the intended surface chemistry and ensuring the quality and performance of the functionalized biomaterials.

Analytical and Physicochemical Characterization of Mal Amido Peg5 C2 Nhs Ester Conjugates

Advanced Spectroscopic Techniques for Conjugate Confirmation

Spectroscopic methods are fundamental in providing initial confirmation of successful conjugation by detecting changes in the physical properties of the biomolecule after the attachment of the Mal-amido-PEG5-C2-NHS ester and its payload.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR is a powerful tool for confirming the covalent linkage between the payload and the linker. nih.gov The characteristic signals of both the payload and the polyethylene (B3416737) glycol (PEG) spacer can be observed in the conjugate's spectrum. nih.gov For instance, the appearance of signals corresponding to the PEG ethylene (B1197577) oxide units and specific protons on the maleimide (B117702) and NHS ester-derived amide bond can confirm the successful conjugation. nih.govbiopharmaspec.com Two-dimensional NMR techniques can further elucidate the linkage between the PEG linker and the biomolecule, such as at an N-terminal methionine residue. biopharmaspec.com

UV-Vis Spectroscopy : This technique is frequently employed to determine the concentration of the protein and the conjugated payload, which is essential for calculating the drug-to-antibody ratio (DAR). nih.gov By measuring the absorbance at specific wavelengths—typically 280 nm for the protein (due to tryptophan and tyrosine residues) and a distinct wavelength for the payload's chromophore (e.g., 252 nm for maytansinoid derivatives like DM1)—the concentrations of both components in the conjugate can be determined using the Beer-Lambert law. nih.gov

| Technique | Principle | Information Obtained | Typical Application |

|---|---|---|---|

| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei within the molecule. | Confirms the presence of both payload and PEG linker signals in the conjugate spectrum. nih.gov | Structural confirmation of the covalent linkage. biopharmaspec.com |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by the molecule's chemical bonds. | Identifies functional groups and confirms the formation of new bonds (e.g., amide linkage). nih.gov | Verification of successful conjugation reaction. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by chromophores in the molecule. | Quantifies protein and payload concentrations based on absorbance at specific wavelengths. nih.gov | Essential for calculating Drug-to-Antibody Ratio (DAR). |

Chromatographic and Electrophoretic Methodologies for Purity and Homogeneity Assessment

Separation technologies are crucial for characterizing the heterogeneity inherent in conjugate mixtures, assessing purity, and isolating different species. nih.gov

Size Exclusion Chromatography (SEC) : SEC is a standard technique for evaluating size variants, such as aggregates and fragments, within a conjugate sample. researchgate.net It separates molecules based on their hydrodynamic radius. canterbury.ac.nz PEGylation increases the hydrodynamic radius of a protein, causing the conjugate to elute earlier than the unconjugated protein. canterbury.ac.nztheanalyticalscientist.com SEC can be used to quantify the amount of high-molecular-weight species (aggregates) and low-molecular-weight species (fragments). researchgate.net Multi-detector SEC, incorporating light scattering detectors, can provide absolute molecular weight measurements, which is particularly useful for conjugates that have elution volumes different from what their molecular weight alone would suggest. theanalyticalscientist.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on hydrophobicity. creative-proteomics.com For conjugates like antibody-drug conjugates (ADCs), this method can be used to determine the average DAR by separating different drug-loaded species. Typically, the antibody is first reduced to separate heavy and light chains, and the weighted peak area percentage of each drug-conjugated chain is used to calculate the DAR. researchgate.net

Hydrophobic Interaction Chromatography (HIC) : HIC is a less denaturing alternative to RP-HPLC for separating ADC species with different drug loads. researchgate.net It separates molecules based on their surface hydrophobicity. The conjugation of a payload via the this compound linker increases the hydrophobicity of the protein, allowing for the separation of species with varying numbers of conjugated payloads (DAR 0, 1, 2, etc.). researchgate.net

Capillary Electrophoresis (CE) : CE techniques offer high-resolution separation of biomolecules based on their charge, size, and isoelectric point. creative-proteomics.com

Capillary Zone Electrophoresis (CZE) is effective for evaluating charge variants of monoclonal antibodies (mAbs) and ADCs, often providing better reproducibility than ion-exchange chromatography. jst.go.jp

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is used to assess size heterogeneity under denaturing conditions, separating reduced and non-reduced forms to check for purity and fragmentation. nih.gov

Imaged Capillary Isoelectric Focusing (iCIEF) separates proteins and their conjugates based on their isoelectric point (pI), providing detailed information on charge heterogeneity. researchgate.net

| Method | Separation Principle | Primary Application for Conjugates |

|---|---|---|

| Size Exclusion Chromatography (SEC) | Hydrodynamic size | Quantification of aggregates and fragments. researchgate.net |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity (denaturing) | Determination of average DAR from reduced antibody chains. |

| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity (native) | Separation of species with different drug loads (DAR distribution). researchgate.net |

| Capillary Electrophoresis (CE) | Charge-to-size ratio | Analysis of charge and size variants with high resolution. creative-proteomics.comjst.go.jp |

High-Resolution Mass Spectrometry for Conjugate Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of bioconjugates, providing precise molecular weight information and enabling the identification of conjugation sites. nih.govwalshmedicalmedia.com

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). walshmedicalmedia.com It is used to obtain accurate masses of intact conjugates and their subunits (e.g., reduced light and heavy chains). nih.govspringernature.com This allows for the direct confirmation of the number of attached PEG-payload moieties. springernature.com The high resolution of modern instruments can separate the various heterogeneity peaks, even under denaturing conditions where multiple charge states are observed. lcms.cz

Tandem Mass Spectrometry (MS/MS) : For precise localization of the conjugation site, tandem MS is employed. researchgate.netnih.gov The conjugate is typically digested into smaller peptides (peptide mapping), which are then separated by LC and analyzed by MS/MS. researchgate.net By comparing the peptide maps of the conjugated and unconjugated protein, peptides containing the modification can be identified and fragmented to pinpoint the exact amino acid residue (e.g., a specific lysine) where the this compound has attached. researchgate.net

Quantitative Determination of Conjugation Efficiency (e.g., Drug-to-Antibody Ratio)

Determining the average number of payload molecules per biomolecule, often termed the Drug-to-Antibody Ratio (DAR) for ADCs, is a critical quality attribute that directly impacts the conjugate's potency and potential toxicity. lcms.cz

UV-Vis Spectroscopy : As previously mentioned, this is a common method for calculating the average DAR. The calculation requires the extinction coefficients of the antibody and the drug at two different wavelengths. By solving a set of simultaneous equations derived from the Beer-Lambert law, the molar concentrations of the protein and the payload can be determined, and their ratio gives the average DAR.

Equation for DAR calculation via UV-Vis:

A₂₈₀ = ε(Ab, 280) * c(Ab) * l + ε(Drug, 280) * c(Drug) * l

A(λ_max) = ε(Ab, λ_max) * c(Ab) * l + ε(Drug, λ_max) * c(Drug) * l

DAR = c(Drug) / c(Ab) (Where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length)

Mass Spectrometry : Both ESI-MS and MALDI-MS can be used to determine the DAR distribution. nih.govlcms.cz By analyzing the mass spectrum of the intact conjugate, distinct peaks corresponding to the biomolecule conjugated with 0, 1, 2, 3, etc., linker-payload units can be observed. The relative intensity or area of each peak is used to calculate a weighted average DAR. lcms.cz

Chromatography (HIC and RP-HPLC) : The relative peak areas of the different drug-loaded species separated by HIC or RP-HPLC can be used to calculate the weighted average DAR. The formula is:

DAR = Σ (% Peak Area_i * i) / 100 (Where i is the number of drugs conjugated to the species in a given peak)

| Species (DAR) | Peak Area (%) | Weighted Area (% * DAR) |

|---|---|---|

| 0 | 5.0 | 0.0 |

| 1 | 15.0 | 15.0 |

| 2 | 35.0 | 70.0 |

| 3 | 30.0 | 90.0 |

| 4 | 15.0 | 60.0 |

| Total | 100.0 | 235.0 |

| Average DAR = Total Weighted Area / 100 | 2.35 |

Computational and Theoretical Investigations of Linker Behavior

Molecular Dynamics Simulations of Linker-Biomolecule Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. researchgate.net For linkers like Mal-amido-PEG5-C2-NHS ester, MD simulations provide a dynamic picture of how the linker behaves once conjugated to a biomolecule, such as a protein or antibody.

Simulations of PEGylated proteins have revealed that the polyethylene (B3416737) glycol (PEG) chain does not typically exist in a fully extended state but rather adopts a flexible, folded conformation that interacts with the protein surface. nih.gov The PEG chain can form a distinct hydrated layer, creating a "steric shielding" effect that can protect the protein from proteolysis or reduce its immunogenicity. plos.org For the relatively short this compound, the PEG5 unit would be expected to provide localized shielding around the conjugation site rather than enveloping the entire protein, an effect seen with much longer PEG chains. researchgate.net

MD simulations can elucidate how the linker's flexibility, arising from the rotatable bonds within the PEG and C2-amido segments, allows it to orient the conjugated payload. chempep.commdpi.com This conformational adaptability is crucial for ensuring that the payload (e.g., a small molecule drug) can effectively reach its target or that the biomolecule's native structure and function are not perturbed. All-atom simulations can capture specific interactions, such as hydrogen bonding between the PEG oxygens and residues on the protein surface, which stabilize the linker's conformation. figshare.com The simulation data can be used to calculate key structural parameters, such as the radius of gyration (Rg) of the linker and the solvent accessible surface area (SASA) of the protein before and after conjugation, providing quantitative measures of the linker's impact.

| Simulation Parameter | Typical Value/Condition | Insight Provided |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, AMBER | Defines the potential energy of the system, governing atomic interactions. acs.org |

| Water Model | TIP3P, SPC/E | Explicitly models the aqueous environment, crucial for hydration effects. acs.org |

| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of the linker's conformational space. acs.org |

| Key Analysis | Radius of Gyration (Rg), RMSD, Solvent Accessible Surface Area (SASA) | Quantifies linker compactness, structural stability, and the degree of surface shielding. |

| Primary Finding | PEG chains are highly flexible and can form a hydrated layer on the protein surface. plos.org | Explains the steric shielding effect and impact on hydrodynamic volume. |

Quantum Chemical Calculations of Reactivity and Conformational Dynamics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a fundamental understanding of the electronic structure, reactivity, and energetics of molecules. These methods are invaluable for dissecting the specific chemical reactions involving the terminal groups of the this compound linker.

Reactivity of Terminal Groups:

NHS Ester: The reactivity of the N-hydroxysuccinimide (NHS) ester towards primary amines (e.g., the ε-amino group of a lysine (B10760008) residue) is governed by the electrophilicity of its carbonyl carbon. Quantum calculations can map the electron density and determine the partial positive charge on this carbon atom, confirming it as the site for nucleophilic attack. thermofisher.comgbiosciences.com Furthermore, these calculations can model the reaction pathway and determine the activation energy for aminolysis, providing a quantitative measure of its reactivity. The stability of the N-hydroxysuccinimide leaving group is also a key factor that can be assessed. lumiprobe.com

Maleimide (B117702): The maleimide group reacts with thiol-containing residues, primarily cysteine, via a Michael addition reaction. researchgate.net Quantum chemical modeling can be used to analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide ring. The localization of the LUMO on the carbon-carbon double bond indicates its susceptibility to attack by a nucleophilic thiol, explaining the high specificity and efficiency of this conjugation chemistry. nih.gov Studies have also used these methods to investigate the stability of the resulting thiosuccinimide ring and the potential for retro-Michael reactions. nih.gov

Conformational Dynamics: The intrinsic flexibility of the PEG5 backbone can also be studied using quantum chemistry. By calculating the potential energy surface as a function of the C-O-C-C dihedral angles, the most stable conformations (typically gauche and anti) and the energy barriers between them can be determined. This provides a foundational understanding of the chain's flexibility that is then observed on a larger scale in MD simulations.

| Reactive Group | Quantum Descriptor | Significance |

|---|---|---|

| NHS Ester | Partial Positive Charge (δ+) on Carbonyl Carbon | Indicates high electrophilicity, making it susceptible to nucleophilic attack by amines. |

| NHS Ester | Activation Energy (Ea) of Aminolysis | Quantifies the kinetic favorability of the reaction with lysine residues. |

| Maleimide | LUMO Energy and Distribution | Identifies the double bond as the electrophilic site for Michael addition with thiols. nih.gov |

| Maleimide | Reaction Enthalpy (ΔH) of Thiol Addition | Determines the thermodynamic stability of the resulting covalent bond. nih.gov |

| PEG Backbone | Dihedral Angle Potential Energy | Defines the intrinsic flexibility and preferred local conformations of the spacer chain. |

Predictive Modeling for Site-Specific Conjugation Outcomes

A significant challenge in bioconjugation is controlling the exact site of linker attachment on a complex biomolecule that may present multiple potential reactive residues. Predictive computational models are increasingly used to forecast the most likely sites of conjugation, guiding experimental design to achieve more homogeneous products.

For this compound, models can predict outcomes for both of its reactive ends:

Predicting Lysine Reactivity (NHS Ester): Not all lysine residues on a protein's surface are equally reactive. Predictive models integrate several structural and physicochemical parameters to rank potential conjugation sites. Key input factors include the solvent accessible surface area (SASA) of the lysine's amino group, its local pKa (which determines the proportion of the reactive, unprotonated form at a given pH), and the surrounding electrostatic environment. Residues in electrostatically positive patches may exhibit lower reactivity due to charge repulsion with the protonated amine.

Predicting Cysteine Reactivity (Maleimide): Similarly, the reactivity of cysteine residues is governed by their surface accessibility and the pKa of the thiol group. The deprotonated thiolate anion (S-) is the active nucleophile, so residues with a lower pKa are more reactive at neutral pH. Models can predict cysteine pKa values based on the local hydrogen-bonding network and electrostatic environment.

These models often employ machine learning algorithms trained on experimental conjugation data to weigh the different factors and generate a "reactivity score" for each potential site. This allows researchers to anticipate the distribution of conjugate species or to engineer the protein (e.g., by mutating specific residues) to favor conjugation at a desired location.

| Model Component | Description | Example for this compound |

|---|---|---|

| Input Data | 3D structure of the target biomolecule (e.g., from PDB). | Crystal structure of an antibody's Fab fragment. |

| Parameter Calculation | Computation of physicochemical properties for each potential reactive residue. | Calculating SASA and pKa for all lysine and cysteine residues. |

| Scoring Algorithm | A function or machine learning model that weighs parameters to predict reactivity. | A weighted sum where SASA has a high positive weight and local positive charge has a negative weight for lysine reactivity. |

| Output | A ranked list of residues from most to least likely to be conjugated. | Prediction that Cys220 in the hinge region is the most reactive thiol for the maleimide moiety. |

Elucidation of PEG Backbone Influence on Bioconjugation Accessibility

The PEG5 backbone of the linker is not merely an inert spacer; its length and chemical nature play a direct role in the accessibility of the reactive groups and the properties of the final conjugate. chempep.com The five ethylene (B1197577) glycol units provide a specific spatial separation between the biomolecule and the conjugated partner.

Computational studies help elucidate this influence by comparing linkers of varying PEG lengths. nih.govacs.org

Steric Accessibility: The PEG5 chain provides sufficient length (approximately 28 Å when fully extended, though typically more compact) to project the reactive maleimide or NHS ester group away from the biomolecule's surface. This can overcome local steric hindrance, allowing the linker to access residues located in shallow pockets or crowded regions that might be inaccessible to a shorter linker.

Optimal Length for Targeting: Research has shown that PEG chain length can significantly impact the efficacy of targeted therapies. mdpi.com While a PEG spacer is often necessary, chains that are too long can inadvertently shield the targeting domain of an antibody or protein, reducing its binding affinity to its receptor. Conversely, a linker that is too short may not provide enough separation to prevent the drug payload from interfering with binding. The PEG5 length represents a balance, offering separation while minimizing the risk of excessive shielding. nih.gov

Modeling can simulate the "reach" of the linker from a specific attachment point, defining a volume in which the terminal reactive group can be found. This helps rationalize why certain residues are successfully conjugated while others, despite being surface-exposed, may be just out of reach for a linker of a given length.

| Property | Short PEG (n=1-3) | Medium PEG (n=4-8, e.g., PEG5) | Long PEG (n>12) |

|---|---|---|---|

| Steric Reach | Limited; may be hindered by local protein topography. | Moderate; balances reach with minimal steric interference. nih.gov | Extensive; can access distant sites but may have more nonspecific interactions. |

| Impact on Target Binding | Low risk of shielding, but payload may cause interference. | Often optimal, providing payload separation without significant shielding. mdpi.com | High risk of shielding interaction surfaces, potentially reducing affinity. rsc.org |

| Hydrodynamic Radius Increase | Minimal. | Modest. | Significant; can greatly extend circulation half-life. acs.org |

| Solubility Enhancement | Modest. | Good. | Excellent. |

Comparative Research with Alternative Bifunctional Linker Systems

Comparative Reactivity and Selectivity of Maleimide (B117702) vs. Other Thiol-Reactive Moieties

The maleimide group is a widely used thiol-reactive functional group for bioconjugation, primarily targeting the sulfhydryl groups of cysteine residues in proteins and peptides. Its popularity stems from its high reactivity and selectivity for thiols under mild, physiological pH conditions (pH 6.5-7.5). vectorlabs.com At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, affording a high degree of chemoselectivity. vectorlabs.com However, above pH 7.5, the maleimide group can exhibit competitive reactivity with primary amines. vectorlabs.com

A significant drawback of the maleimide-thiol linkage is its potential for reversibility through a retro-Michael reaction, which can lead to the dissociation of the conjugate in vivo. nih.gov This instability can result in the exchange of the conjugated molecule with other thiol-containing biomolecules, such as albumin or glutathione. nih.gov To address this, strategies have been developed to create more stable maleimide-based conjugates, for instance, through hydrolysis of the thiosuccinimide ring to form a stable thioether. mdpi.comnih.gov

Alternative thiol-reactive moieties, such as iodoacetamides, bromoacetamides, and vinyl sulfones, offer different reactivity profiles and adduct stabilities. Iodoacetamides and bromoacetamides react with thiols via an SN2 nucleophilic substitution reaction to form a stable thioether bond. nih.gov While the resulting bond is generally more stable than the initial maleimide-thiol adduct, the reaction kinetics are typically slower, and these reagents can exhibit lower chemoselectivity, with potential side reactions with other nucleophilic amino acid residues like histidine and methionine. thermofisher.com

Vinyl sulfones represent another class of thiol-reactive groups that form a stable thioether linkage. They react with thiols under mildly acidic to neutral conditions and are reported to have higher stability than their maleimide counterparts, being less prone to hydrolysis. nih.gov The reactivity of vinyl sulfones is generally considered to be slower than that of maleimides. researchgate.net

| Moiety | Reaction Mechanism | Optimal pH | Relative Reaction Rate | Adduct Stability | Selectivity for Thiols |

|---|---|---|---|---|---|

| Maleimide | Michael Addition | 6.5 - 7.5 | Fast | Potentially reversible (retro-Michael reaction) nih.gov | High at pH 6.5-7.5 vectorlabs.com |

| Iodoacetamide | SN2 Nucleophilic Substitution | 7.5 - 8.5 | Moderate | Stable Thioether | Good, but can react with other nucleophiles thermofisher.com |

| Bromoacetamide | SN2 Nucleophilic Substitution | 7.5 - 9.0 | Slower than Iodoacetamide | Stable Thioether | Good, but can react with other nucleophiles researchgate.net |

| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Moderate to Slow | Stable Thioether nih.gov | High nih.gov |

Comparative Reactivity and Selectivity of NHS Ester vs. Other Amine-Reactive Moieties